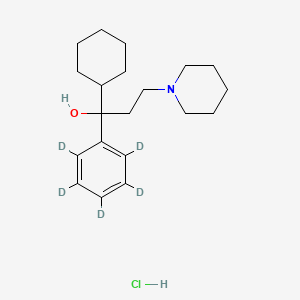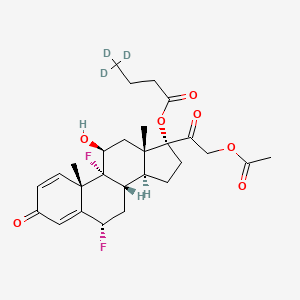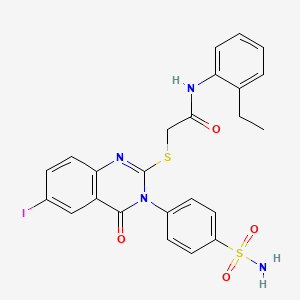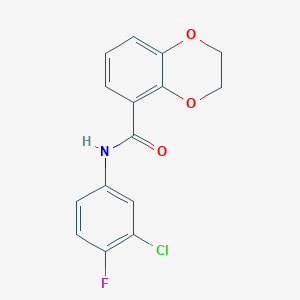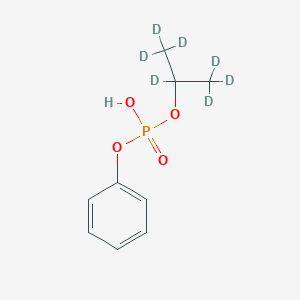
Isopropyl Phenyl Phosphate-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl phenyl-d7 is a deuterium-labeled version of isopropyl phenyl. Deuterium is a stable isotope of hydrogen, and its incorporation into organic compounds can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl phenyl-d7 typically involves the deuteration of isopropyl phenyl. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of isopropyl phenyl-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The final product is then purified through distillation or chromatography to achieve the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl phenyl-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert isopropyl phenyl-d7 to its corresponding alcohols.
Substitution: The aromatic ring in isopropyl phenyl-d7 can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Applications De Recherche Scientifique
Isopropyl phenyl-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.
Mécanisme D'action
The mechanism of action of isopropyl phenyl-d7 is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound can replace hydrogen atoms in various chemical and biological processes, allowing researchers to track the movement and transformation of the compound. This isotopic substitution can also affect the compound’s pharmacokinetic and metabolic profiles, providing valuable insights into drug development and other applications.
Comparaison Avec Des Composés Similaires
Isopropyl phenyl: The non-deuterated version of isopropyl phenyl-d7.
Isopropyl phenyl phosphate-d7: Another deuterium-labeled compound with similar applications.
Uniqueness: Isopropyl phenyl-d7 is unique due to its specific isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis of chemical and biological processes compared to non-labeled compounds. This makes it an invaluable tool in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C9H13O4P |
|---|---|
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl phenyl hydrogen phosphate |
InChI |
InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11)/i1D3,2D3,8D |
Clé InChI |
WRXFONORSZHETC-UNAVHCQLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(O)OC1=CC=CC=C1 |
SMILES canonique |
CC(C)OP(=O)(O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



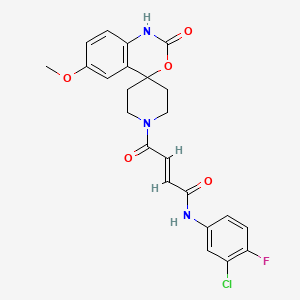
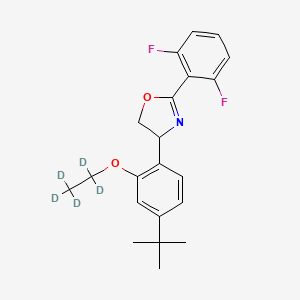

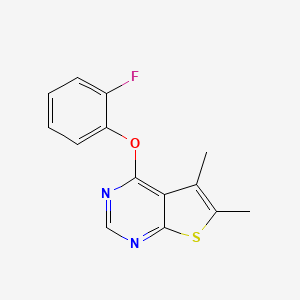
![[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)
